molecular formula C4H7BrO2S B1432734 Methyl 2-bromo-2-(methylsulfanyl)acetate CAS No. 77825-52-6

Methyl 2-bromo-2-(methylsulfanyl)acetate

Cat. No. B1432734
CAS RN: 77825-52-6
M. Wt: 199.07 g/mol
InChI Key: QIZYHQCOQQDRDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Methyl bromoacetate, a compound similar to Methyl 2-bromo-2-(methylsulfanyl)acetate, is known to react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .


Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 185.5±30.0 °C and a density of 1.585±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of α-Bromophenylacetic Acid Derivatives : Methyl 2-bromo-2-(methylsulfanyl)acetate derivatives have been used in the synthesis of α-bromophenylacetic acid from benzaldehyde. This process involves the reaction of bromine with specific ethylene compounds in acetic acid, yielding α-bromophenylacetic acid and α-bromo(p-chlorophenyl) acetic acid (Ogura, Furukawa, & Tsuchihashi, 1975).

Crystallography and Molecular Structure

  • Analysis of Molecular and Crystal Structures : this compound and its variants have been examined for their molecular and crystal structures. Key findings include observations of the placement of atoms and groups within the molecule and their impacts on the overall crystal structure. This includes studies on how methyl groups and O atoms position themselves relative to the benzofuran ring system and the stabilization mechanisms within the crystal structures, like C—H⋯π interactions and intermolecular hydrogen bonds (Choi et al., 2008), (Choi et al., 2007).

Chemical Reactions and Interactions

  • Chemical Reactivity Studies : Investigations into the chemical reactivity of this compound derivatives have provided insights into various reactions, like alkaline hydrolysis and bromination processes. These studies help understand the influence of methylsulfanyl and related substituents on the rate of hydrolysis and the role of polar and steric effects (Bowden & Rehman, 1997).

Application in Organic Synthesis

  • Organic Synthesis Applications : This compound has been utilized in the organic synthesis of various intermediates and products. This includes the synthesis of benzofuran derivatives, which are important in medicinal chemistry and material sciences. The process typically involves oxidation reactions, highlighting the versatility of this compound in organic synthesis (Choi et al., 2008).

Metabolic Studies

  • Metabolism in Microbial Cultures : In the context of microbial metabolism, derivatives of this compound have been used to study the incorporation of CO2 and formation of specific acids during the anaerobic metabolism of organic compounds in methanogenic cultures. This research aids in understanding the metabolic pathways in microbial systems (Roberts, Fedorak, & Hrudey, 1990).

Safety and Hazards

Methyl 2-bromo-2-(methylsulfanyl)acetate is classified under GHS07. It has hazard statements H315, H227, H319, H302, and H335. Precautionary statements include P210, P280, P370+P378, P403+P235, P501, P264, P270, P301+P312, P330, P501, P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .

Mechanism of Action

properties

IUPAC Name

methyl 2-bromo-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYHQCOQQDRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77825-52-6
Record name methyl 2-bromo-2-(methylsulfanyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-2-(methylsulfanyl)acetate
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Methyl 2-bromo-2-(methylsulfanyl)acetate
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